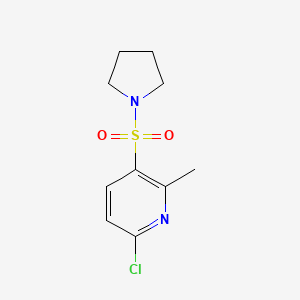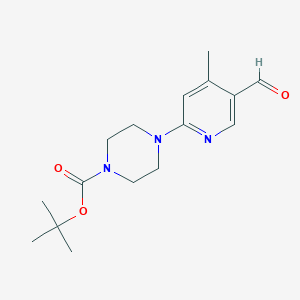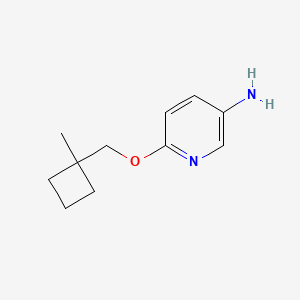
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-溴苯基)-5-(4-氟苯基)-1H-吡唑是一种有机化合物,属于吡唑类。吡唑是含有两个相邻氮原子的五元杂环化合物。该化合物以在一个苯环上具有溴原子而在另一个苯环上具有氟原子而著称,使其成为吡唑的独特衍生物。
准备方法
合成路线和反应条件
3-(4-溴苯基)-5-(4-氟苯基)-1H-吡唑的合成通常涉及适当的肼衍生物与 1,3-二酮或其等效物的环化反应。一种常见的方法是,在碳酸钾等碱存在下,用 4-氟苯肼使 4-溴苯乙酮发生反应。反应混合物在回流条件下加热以促进环化过程,从而形成所需的吡唑化合物。
工业生产方法
在工业规模上,3-(4-溴苯基)-5-(4-氟苯基)-1H-吡唑的生产可能涉及连续流动工艺以提高效率和产量。使用自动化反应器和优化的反应条件可以显着减少生产时间和成本。此外,可以通过重结晶或色谱技术纯化最终产品以确保高纯度。
化学反应分析
反应类型
3-(4-溴苯基)-5-(4-氟苯基)-1H-吡唑可以发生各种化学反应,包括:
取代反应: 在适当条件下,苯环上的溴原子可以用其他亲核试剂(如胺或硫醇)取代。
氧化反应: 可以使用过氧化氢或间氯过氧苯甲酸等氧化剂将该化合物氧化以形成相应的吡唑 N-氧化物。
还原反应: 如果有硝基,可以在酸性条件下使用氯化亚锡或铁粉等还原剂将其还原为胺。
常用试剂和条件
取代: 亲核试剂(胺、硫醇)、碱(碳酸钾)、溶剂(乙醇、二甲基甲酰胺)。
氧化: 氧化剂(过氧化氢、间氯过氧苯甲酸)、溶剂(乙腈、二氯甲烷)。
还原: 还原剂(氯化亚锡、铁粉)、酸性条件(盐酸)。
主要形成的产物
取代: 形成取代的吡唑衍生物。
氧化: 形成吡唑 N-氧化物。
还原: 形成胺衍生物。
科学研究应用
3-(4-溴苯基)-5-(4-氟苯基)-1H-吡唑在科学研究中有几种应用:
化学: 用作合成更复杂的有机分子和杂环的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医药: 探索作为各种治疗靶点的药物发现和开发中的先导化合物。
工业: 用于开发新型材料并作为功能化聚合物的合成前体。
5. 作用机理
3-(4-溴苯基)-5-(4-氟苯基)-1H-吡唑的作用机理取决于其具体应用。在生物系统中,它可能与酶或受体等分子靶点相互作用,调节其活性。溴和氟原子的存在可以增强化合物对这些靶点的结合亲和力和选择性。确切的途径可能因具体的生物学背景和靶点的性质而异。
作用机制
The mechanism of action of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.
相似化合物的比较
类似化合物
3-(4-溴苯基)-1-(4-氟苯基)-1H-吡唑: 结构相似,但取代模式不同。
3-(4-溴苯基)-1-(3-氯-4-氟苯基)-1H-吡唑: 含有一个额外的氯原子。
3-[(4-溴苯基)磺酰基]-1-(4-氟苯基)-1-丙酮: 含有磺酰基而不是吡唑环。
独特性
3-(4-溴苯基)-5-(4-氟苯基)-1H-吡唑因其在吡唑环上的特定取代模式而独一无二,这会影响其化学反应性和生物活性。溴和氟原子的存在可以增强其与分子靶点的相互作用,使其成为各种研究应用中宝贵的化合物。
属性
分子式 |
C15H10BrFN2 |
|---|---|
分子量 |
317.15 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C15H10BrFN2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |
InChI 键 |
OFAGYYYEZILOCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)










